molecular formula C7H12 B13567653 4-Methyl-1-hexyne CAS No. 52713-81-2

4-Methyl-1-hexyne

Cat. No.: B13567653
CAS No.: 52713-81-2
M. Wt: 96.17 g/mol
InChI Key: YFZSGTDENCTWGW-UHFFFAOYSA-N
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Description

4-Methyl-1-hexyne is an organic compound with the molecular formula C₇H₁₂. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The structure of this compound consists of a six-carbon chain with a methyl group attached to the fourth carbon and a triple bond between the first and second carbons.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1-hexyne can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale elimination reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-hexyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).

    Hydrogenation: Hydrogen gas (H₂) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Major Products Formed:

    Dihaloalkanes: Formed from halogenation reactions.

    Alkanes: Formed from hydrogenation reactions.

    Carbonyl Compounds: Formed from oxidation reactions.

Scientific Research Applications

4-Methyl-1-hexyne has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1-hexyne involves its reactivity due to the presence of the carbon-carbon triple bond. The triple bond is highly reactive and can participate in various addition and substitution reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions .

Molecular Targets and Pathways:

    Nucleophilic Addition: The triple bond can act as a nucleophile, attacking electrophilic centers in other molecules.

    Electrophilic Addition: The triple bond can also act as an electrophile, reacting with nucleophiles to form addition products.

Comparison with Similar Compounds

4-Methyl-1-hexyne can be compared with other similar alkynes, such as:

Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to other alkynes. The presence of the methyl group at the fourth carbon influences its chemical behavior and applications.

Properties

CAS No.

52713-81-2

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

4-methylhex-1-yne

InChI

InChI=1S/C7H12/c1-4-6-7(3)5-2/h1,7H,5-6H2,2-3H3

InChI Key

YFZSGTDENCTWGW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC#C

Origin of Product

United States

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